molecular formula C15H20N2O3 B1305892 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one CAS No. 333419-45-7

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one

Cat. No.: B1305892
CAS No.: 333419-45-7
M. Wt: 276.33 g/mol
InChI Key: GMQKFIXQQXFZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 6-ethoxy-2-quinolone.

    Alkylation: The 6-ethoxy-2-quinolone is then alkylated using a suitable alkylating agent to introduce the 3-hydroxy-propylamino group.

    Amination: The intermediate product undergoes amination to attach the propylamino group.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the side chains.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one
  • 6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one
  • 6-Ethoxy-3-[(3-hydroxy-butylamino)-methyl]-1H-quinolin-2-one

Uniqueness

6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one is unique due to its specific ethoxy and hydroxy-propylamino substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain biological targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

6-ethoxy-3-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-13-4-5-14-11(9-13)8-12(15(19)17-14)10-16-6-3-7-18/h4-5,8-9,16,18H,2-3,6-7,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQKFIXQQXFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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